Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di-
Description
The compound Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- is a coordination complex featuring two distinct ligands:
- 2,4,6-trinitro-1,3-benzenediolato(2-): A trinitro-substituted aromatic diol ligand, known for its electron-withdrawing nitro groups and stability in high-energy applications.
Regulatory guidelines classify it under restricted lead compounds with a permissible threshold of 100 ppm, indicating higher toxicity or environmental concern compared to other lead derivatives.
Properties
IUPAC Name |
N-(2,3-diaza-1,4-diazanidacyclopent-2-en-5-ylidene)nitramide;lead(2+);2,4,6-trinitrobenzene-1,3-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O8.CN6O2.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;8-7(9)4-1-2-5-6-3-1;;/h1,10-11H;;;/q;-2;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONQKZMARJNJV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].C1(=N[N+](=O)[O-])[N-]N=N[N-]1.[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HN9O10Pb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.9e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19651-80-0 | |
| Record name | Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead, (N-nitro-1H-tetrazol-5-aminato)[2,4,6-trinitro-1,3-benzenediolato(2-)]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5,13,13-tetradehydro-4,5-dihydro-4,8,10,15-tetranitro-7,11-metheno-11H,13H-tetrazolo[1,5-c][1,7,3,5,2,6]dioxadiazadiplumbacyclododecine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- involves multiple steps, including the nitration of benzene derivatives and the formation of tetrazole rings. The reaction conditions typically require controlled temperatures and the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction conditions to ensure the purity and yield of the final product. Safety measures are crucial due to the explosive nature of the nitro groups involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different aminated derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various aminated and substituted derivatives of the original compound.
Scientific Research Applications
Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in explosive formulations.
Mechanism of Action
The mechanism of action of Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- involves its interaction with molecular targets through its nitro and aminato groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or the modulation of enzymatic activities. The pathways involved include the activation of specific signaling cascades and the alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Lead Compounds
Structural and Functional Analogues
Key comparable compounds include:
a) 1,3-Benzenediol, 2,4,6-trinitro-, Lead salt (CAS 15245-44-0)
- Structure : Simplifies the target compound by omitting the tetrazole ligand, retaining only the trinitrobenzenediolato moiety.
- Regulatory Threshold : 500 ppm (inferred from ), suggesting lower toxicity than the target compound.
b) Lead Palmitate (CAS 18608-34-9)
- Structure : A fatty acid salt (palmitic acid) with lead.
- Regulatory Threshold : 100 ppm, similar to the target compound.
- Applications : Historically used as a lubricant or stabilizer in plastics, contrasting with the target compound’s likely energetic applications.
c) Lead Maleate (CAS 19010-66-3)
Comparative Data Table
| Compound Name | CAS Number | Key Ligands/Components | Regulatory Threshold (ppm) | Primary Applications |
|---|---|---|---|---|
| Target Compound | Not Provided | N-nitro-tetrazole, Trinitrobenzenediolato | 100 | High-energy materials (inferred) |
| 1,3-Benzenediol, 2,4,6-trinitro-, Lead salt | 15245-44-0 | Trinitrobenzenediolato | 500 | Explosives, pyrotechnics |
| Lead Palmitate | 18608-34-9 | Palmitate | 100 | Plastics stabilizer |
| Lead Maleate | 19010-66-3 | Maleate | 500 | Coatings, pigments |
Research Findings and Key Differences
Toxicity and Regulation : The target compound’s 100 ppm threshold aligns with Lead Palmitate, both stricter than Lead Maleate or simpler trinitrobenzenediolato salts. This may stem from synergistic effects of nitro and tetrazole groups enhancing bioaccumulation or reactivity.
Synthesis Complexity : The target compound likely requires multi-step ligand coordination (e.g., refluxing nitro-tetrazole precursors with lead salts, as in ), whereas simpler salts like Lead Maleate form via direct acid-base reactions.
Stability and Reactivity : The tetrazole ligand’s nitrogen-rich structure may improve thermal stability in explosive applications compared to trinitrobenzenediolato-only derivatives.
Notes and Limitations
- Data Gaps : Exact synthesis protocols and crystallographic data for the target compound are unavailable in the provided evidence, necessitating inferences from analogous reactions.
- Further toxicological studies are needed for precise comparisons.
- Functional Diversity: While nitro/tetrazole lead complexes may prioritize energetic applications, other lead salts serve non-overlapping roles (e.g., stabilizers, pigments).
Biological Activity
The compound Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- is an organolead compound with notable energetic properties. Its molecular formula is C7HN9O10Pb2, and it has a molar mass of 785.54 g/mol . This compound is primarily studied for its potential applications in explosives and pyrotechnics, but its biological activity also warrants investigation.
The structure of this compound includes a tetrazole ring, which is known for its stability and energetic characteristics. The presence of nitro and amino groups contributes to its reactivity and potential biological interactions. Understanding these chemical properties is crucial for evaluating its biological effects.
Antioxidant Properties
Recent studies have indicated that tetrazole derivatives exhibit significant antioxidant activity. For instance, a study found that certain tetrazoles demonstrated potent antioxidant properties even at low concentrations. This suggests that compounds containing the tetrazole moiety could be beneficial in mitigating oxidative stress in biological systems .
Cytotoxic Activity
Research has shown that various tetrazole derivatives can possess cytotoxic effects against cancer cell lines. In particular, a derivative similar to the lead compound was tested against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The results indicated promising cytotoxicity compared to normal skin fibroblast cells . This points to the potential use of such compounds in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have also been explored. Studies have reported effective inhibition against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans. These findings highlight the potential of tetrazole-based compounds as antimicrobial agents .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 5-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Antioxidant | Significant antioxidant activity at low doses |
| Study 2 | Various Tetrazoles | Cytotoxicity | Effective against A431 and HCT116 cell lines |
| Study 3 | Tetrazole Derivatives | Antimicrobial | Active against K. pneumoniae, S. aureus, C. albicans |
The mechanisms underlying the biological activities of this compound can be attributed to:
- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress via electron donation.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
- Antimicrobial Mechanism : Disruption of microbial cell membranes or inhibition of vital metabolic processes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di-, and how is its structural integrity validated?
- Methodological Answer : The compound is synthesized via controlled reactions between lead(II) salts (e.g., lead nitrate) and stoichiometric equivalents of N-nitro-1H-tetrazol-5-amine and 2,4,6-trinitro-1,3-benzenediol (styphnic acid) under anhydrous conditions. Structural validation employs X-ray crystallography for coordination geometry and FT-IR spectroscopy to confirm nitro (NO₂) and tetrazole (N-N) functional groups. Purity is assessed using HPLC coupled with mass spectrometry (LC-MS) .
Q. How can researchers assess the thermal stability and decomposition kinetics of this lead complex under experimental conditions?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining decomposition onset temperatures and activation energies. Experiments should be conducted in inert atmospheres (e.g., N₂) to avoid oxidation artifacts. Kinetic parameters (e.g., Eₐ via Kissinger method) should be cross-validated with isothermal stability tests at varying heating rates .
Q. What analytical techniques are most effective for characterizing the ligand coordination environment in this compound?
- Methodological Answer : Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides bond-length resolution for Pb–O/N coordination. Solid-state NMR (¹³C, ¹⁵N) can map ligand electronic environments, while Raman spectroscopy identifies vibrational modes of nitro and tetrazolato groups. Pair these with elemental analysis (EA) for stoichiometric confirmation .
Advanced Research Questions
Q. What mechanistic insights exist regarding the explosive decomposition pathways of this lead complex, and how can they be experimentally modeled?
- Methodological Answer : High-speed photography coupled with time-resolved mass spectrometry (TRMS) captures transient intermediates (e.g., NO₂, CO) during rapid decomposition. Quantum mechanical calculations (DFT) model transition states and activation barriers. Experimental validation requires controlled detonation tests in confined chambers with pressure sensors to monitor gas evolution .
Q. How does the environmental persistence of this compound compare to other lead-based initiators, and what methodologies quantify lead leaching in soil/water systems?
- Methodological Answer : Conduct accelerated aging studies (e.g., UV exposure, humidity chambers) followed by ICP-MS analysis of leached Pb²⁺ ions. Compare results to reference compounds (e.g., lead styphnate) using standardized EPA Method 3050B for acid digestion. Bioaccessibility assays (e.g., PBET) simulate human ingestion risks .
Q. What computational strategies optimize the prediction of this compound’s sensitivity to mechanical stimuli (e.g., friction, impact)?
- Methodological Answer : Molecular dynamics (MD) simulations with reactive force fields (ReaxFF) model shear-induced bond cleavage. Pair with drop-weight impact tests (BAM standards) and friction sensitivity measurements (Julius Peters apparatus). Correlate computational stress-strain profiles with empirical sensitivity thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
